N-(4-fluorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the family of pyrazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic conditions to form the pyrazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring fused to the pyrazolopyrimidine core.
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H16FN5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16FN5/c1-13-2-8-16(9-3-13)25-19-17(11-24-25)18(22-12-23-19)21-10-14-4-6-15(20)7-5-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
InChI Key |
NWPSHXCTLXHPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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